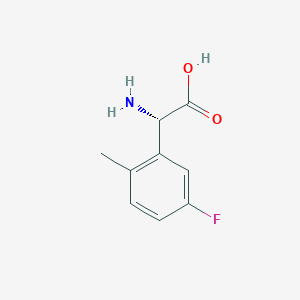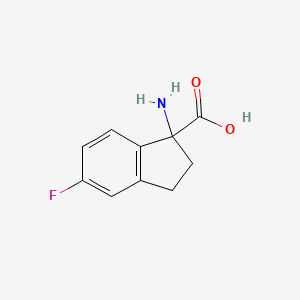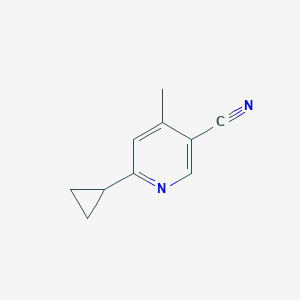
6-Cyclopropyl-4-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-4-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a cyclopropyl group and a methyl group attached to the nicotinonitrile core
Méthodes De Préparation
The synthesis of 6-Cyclopropyl-4-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-amino-4-picoline with cyclopropylmethyl bromide under basic conditions to form the desired product . Another approach involves the use of continuous flow synthesis, which allows for the efficient production of the compound using inexpensive starting materials . Industrial production methods typically involve batch crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
6-Cyclopropyl-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
6-Cyclopropyl-4-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmacologically active compounds, including non-nucleosidic reverse transcriptase inhibitors used in the treatment of HIV.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new drugs and materials.
Biological Studies: It is utilized in studies investigating the biological activity of nicotinonitrile derivatives, including their potential as enzyme inhibitors and antimicrobial agents.
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-4-methylnicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to compounds that inhibit the activity of enzymes such as reverse transcriptase, thereby preventing the replication of viruses like HIV . The cyclopropyl group in the compound contributes to its conformational rigidity, enhancing its binding affinity to the target enzymes .
Comparaison Avec Des Composés Similaires
6-Cyclopropyl-4-methylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2-Bromo-4-methylnicotinonitrile: This compound is used as an intermediate in the synthesis of nevirapine, a widely prescribed HIV medication.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles: These derivatives have been studied for their potential as enzyme inhibitors and antimicrobial agents.
The uniqueness of this compound lies in its cyclopropyl group, which imparts conformational rigidity and enhances its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
6-cyclopropyl-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10N2/c1-7-4-10(8-2-3-8)12-6-9(7)5-11/h4,6,8H,2-3H2,1H3 |
Clé InChI |
XZGWMKSRDFLEEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C#N)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


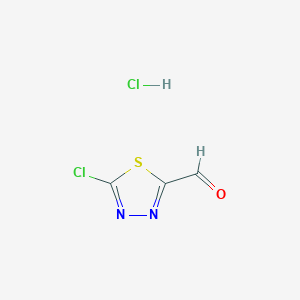
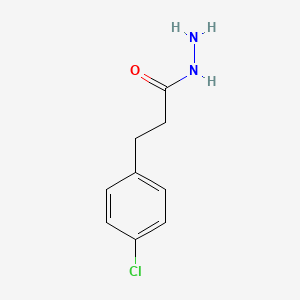
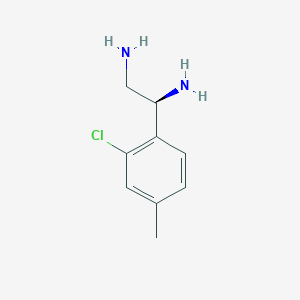
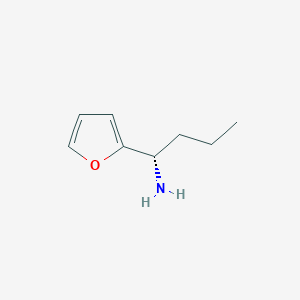
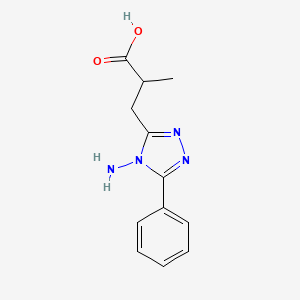
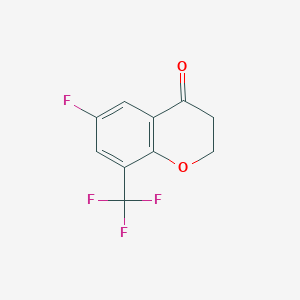
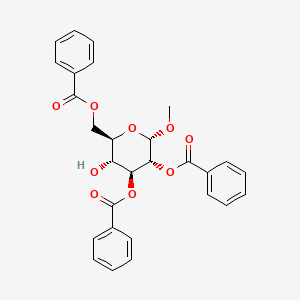
![1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053808.png)
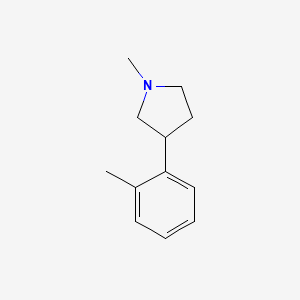
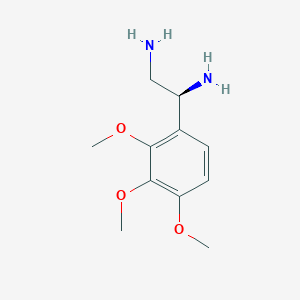
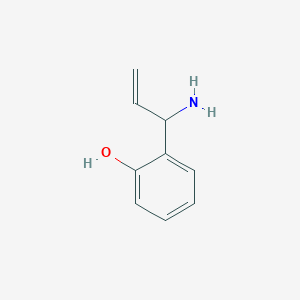
![6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13053824.png)
